2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Description
This compound belongs to the chromene-3-carbonitrile family, characterized by a fused bicyclic chromene core, a pyrazole substituent at the 4-position, and functional groups including an amino and carbonyl moiety. The pyrazole ring is substituted with an ethyl group at the 1-position and methyl groups at the 3- and 5-positions.
Properties
IUPAC Name |
2-amino-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-4-21-10(3)14(9(2)20-21)15-11(8-18)17(19)23-13-7-5-6-12(22)16(13)15/h15H,4-7,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWAZOGBVAKLEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS No. 492426-94-5) is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
- Chemical Name : 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Molecular Formula : C20H22N6
- Molecular Weight : 346.43 g/mol
- CAS Number : 492426-94-5
- Density : 1.26 g/cm³ (predicted)
- Boiling Point : 672.7 ± 55.0 °C (predicted)
These properties suggest that the compound is relatively stable and may possess unique interactions with biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, compounds similar to the one have shown promising results in inhibiting cancer cell proliferation. A notable study reported that certain pyrazole derivatives had an IC50 value (the concentration required to inhibit cell growth by 50%) as low as 1.61 µg/mL against specific cancer cell lines . The structure–activity relationship (SAR) analysis highlighted that modifications on the pyrazole ring could enhance cytotoxicity, suggesting that the compound's unique structure might also confer similar properties.
Anticonvulsant Effects
Another area of interest is the anticonvulsant activity of pyrazole derivatives. Compounds with similar structural motifs have been tested for their ability to prevent seizures in animal models. One study demonstrated that specific modifications to the pyrazole ring resulted in enhanced anticonvulsant activity, indicating a potential therapeutic application for epilepsy .
The biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells:
- Inhibition of Enzymes : Pyrazole derivatives are known to inhibit enzymes involved in tumor progression and inflammation.
- Receptor Modulation : These compounds may act on neurotransmitter receptors, contributing to their anticonvulsant effects.
- Induction of Apoptosis : Some studies suggest that certain structural features can promote programmed cell death in cancer cells.
Study 1: Antitumor Efficacy
In a recent experimental study published in Molecules, researchers synthesized several analogs of the target compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated that some analogs exhibited significant growth inhibition compared to standard chemotherapeutic agents .
Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of pyrazole derivatives in models of oxidative stress-induced neuronal damage. The results suggested that these compounds could mitigate neuronal death through antioxidant mechanisms and modulation of apoptotic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness (IC50) | Reference |
|---|---|---|
| Antitumor | 1.61 µg/mL | |
| Anticonvulsant | Varies | |
| Neuroprotective | Significant |
Table 2: Structural Modifications and Their Effects
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of pyrazole derivatives in inhibiting tumor growth in animal models. The compound was shown to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures.
Case Study:
In a controlled study, researchers found that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting potential therapeutic applications in chronic inflammatory diseases .
Chemical Synthesis
The synthesis of 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step reactions starting from readily available precursors.
Synthetic Pathway Overview:
- Formation of Pyrazole Ring: The initial step involves the synthesis of the pyrazole moiety through condensation reactions.
- Chromene Formation: Subsequent reactions lead to the formation of the chromene structure.
- Final Modifications: Finally, carbonitrile and amino groups are introduced to yield the target compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and analogous derivatives:
Structural and Electronic Comparisons
- Replacing the pyrazole with a 4-hydroxyphenyl group () introduces polarity, likely improving aqueous solubility but reducing metabolic stability .
Chromene Modifications :
Spectral and Physical Properties
- IR and NMR data () confirm the presence of cyano (2200 cm⁻¹) and carbonyl (1647 cm⁻¹) groups, consistent across the series .
- Melting points vary significantly; the hydroxyphenyl derivative () has a higher m.p. (238–239°C) due to hydrogen bonding, whereas pyrazole analogs (e.g., ) likely exhibit lower melting points .
Q & A
Q. What are the optimal synthetic routes for this compound?
The synthesis typically involves multi-step reactions, starting with condensation of pyrazole precursors with chromene derivatives. For example, triethyl orthoformate and acetic anhydride under reflux conditions can facilitate cyclization, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradient) to isolate the product . Characterization by H NMR, C NMR, and mass spectrometry (EI or HRMS) is critical to confirm purity and structure .
Q. Which spectroscopic techniques are essential for characterization?
Key techniques include:
- NMR spectroscopy : H NMR (400 MHz) to confirm proton environments (e.g., pyrazole NH at δ 13.66 ppm) and C NMR for carbon backbone analysis .
- IR spectroscopy : Peaks at ~2242 cm (C≡N stretch) and ~2138 cm (azide groups) help identify functional groups .
- Mass spectrometry : High-resolution MS (HRMS-EI) validates molecular weight (e.g., m/z 134.0335 for intermediates) .
Q. How are impurities identified during synthesis?
Impurities such as unreacted intermediates or byproducts are detected via LC-MS or TLC (R values comparison). For example, Celite-assisted dry-load flash chromatography efficiently removes side products .
Q. What solvent systems are effective for crystallization?
Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), or ethyl acetate/cyclohexane mixtures are commonly used. Slow evaporation at controlled temperatures (e.g., 298 K) yields single crystals suitable for X-ray diffraction .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., disorder) be addressed?
Use SHELXL for high-resolution data refinement. For disordered regions, apply PART and SUMP instructions to model alternative conformers. Validate with ORTEP-3 for thermal ellipsoid visualization and ensure data-to-parameter ratios >10:1 to avoid overfitting .
Q. What computational methods predict pharmacological activity?
Q. How are tautomeric forms analyzed experimentally and computationally?
Combine H NMR (DMSO-d) to observe tautomer-specific shifts (e.g., NH vs. OH protons) with DFT-based geometry optimization (B3LYP/6-311++G** level) to calculate relative stability of tautomers .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 72 h to 12 h for azide incorporation) .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts for cyclization steps.
- In situ monitoring : Use LC-MS to track intermediates and adjust stoichiometry dynamically .
Q. How is stereochemical integrity maintained during synthesis?
Employ chiral HPLC (e.g., Chiralpak columns) or circular dichroism (CD) to resolve enantiomers. For diastereomers, optimize reaction conditions (e.g., low temperature for kinetic control) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Key considerations include:
- Solvent selection : Replace THF with safer alternatives (e.g., 2-MeTHF) for large-scale reactions.
- Purification : Transition from flash chromatography to recrystallization or continuous flow systems.
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
